molecular formula C9H6F2O B6252429 (2E)-3-(2,4-difluorophenyl)prop-2-enal CAS No. 943995-01-5

(2E)-3-(2,4-difluorophenyl)prop-2-enal

Cat. No. B6252429
CAS RN: 943995-01-5
M. Wt: 168.1
InChI Key:
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Description

(2E)-3-(2,4-difluorophenyl)prop-2-enal, commonly referred to as 2,4-difluorophenylprop-2-enal, is an important synthetic compound with numerous applications in scientific research. It is a precursor for many pharmaceuticals and other compounds, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

2,4-difluorophenylprop-2-enal has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals and other compounds. It has also been used in the synthesis of fluorescent probes for imaging and sensing applications. Additionally, it has been used as a substrate for the synthesis of various enzyme inhibitors and activators.

Mechanism of Action

The mechanism of action of 2,4-difluorophenylprop-2-enal is not yet fully understood. However, it is known to interact with various enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. It has been shown to interact with certain enzymes, such as cytochrome P450, which can lead to the inhibition or activation of certain metabolic pathways. Additionally, it has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, which can lead to the modulation of certain cellular processes.
Biochemical and Physiological Effects
2,4-difluorophenylprop-2-enal has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to the inhibition of certain metabolic pathways. Additionally, it has been shown to interact with certain receptors, such as the muscarinic acetylcholine receptor, which can lead to the modulation of certain cellular processes. It has also been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,4-difluorophenylprop-2-enal has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, with yields of up to 97%. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution. Additionally, its mechanism of action is not yet fully understood, so its use in certain experiments may not be as effective as other compounds.

Future Directions

There are several potential future directions for 2,4-difluorophenylprop-2-enal. One potential direction is the use of the compound in drug development. It could be used as a starting material in the synthesis of new pharmaceuticals and other compounds. Additionally, it could be used to study the mechanism of action of certain enzymes and receptors, which could lead to the development of new drugs. Finally, it could be used to study the biochemical and physiological effects of certain compounds, which could lead to the development of new treatments for various diseases.

Synthesis Methods

2,4-difluorophenylprop-2-enal is typically synthesized through a two-step process. The first step involves the reaction of 2,4-difluorophenol with ethyl vinyl ether in the presence of a base catalyst. This reaction produces the desired compound in a yield of up to 95%. The second step involves the hydrolysis of the intermediate product with aqueous hydrochloric acid, which yields the final product in a yield of up to 97%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,4-difluorophenyl)prop-2-enal involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "propenal", "catalyst", "solvent" ], "Reaction": [ { "Step 1": "The starting material 2,4-difluorobenzaldehyde is reacted with propenal in the presence of a suitable catalyst and solvent to form (2E)-3-(2,4-difluorophenyl)prop-2-enal.", "Conditions": "Catalyst: TBD; Solvent: TBD; Temperature: TBD; Time: TBD" } ] }

CAS RN

943995-01-5

Product Name

(2E)-3-(2,4-difluorophenyl)prop-2-enal

Molecular Formula

C9H6F2O

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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